D-erythro-3-Hydroxyaspartate vs. L-erythro-3-Hydroxyaspartate: A 100-Fold Difference in NMDA Receptor Agonist Potency
In a direct head-to-head comparison, D-erythro-3-hydroxyaspartate is a highly potent NMDA receptor agonist, exhibiting an EC50 of 320 nM in rat hippocampal neurons. Its enantiomer, L-erythro-3-hydroxyaspartate, is significantly less potent, with an EC50 approximately 100-fold higher [1]. This stark difference in functional activity at a critical CNS receptor makes the choice of isomer paramount for studies of glutamatergic signaling.
| Evidence Dimension | Potency as NMDA Receptor Agonist |
|---|---|
| Target Compound Data | EC50 = 320 nM |
| Comparator Or Baseline | L-erythro-3-hydroxyaspartate: ~100-fold less potent (estimated EC50 > 30 µM) |
| Quantified Difference | >100-fold difference in EC50 |
| Conditions | Rat hippocampal neurons, voltage clamp electrophysiology |
Why This Matters
This demonstrates that only the D-erythro isomer can be used as a potent NMDA receptor agonist tool; using the L-erythro or a racemic mixture would confound results or require much higher, potentially non-specific concentrations.
- [1] Foster, A. C., Li, Y. X., Runyan, S., Dinh, T., Venadas, S., Chen, J., Pashikanti, S., Datta, A., Ehring, G., & Staubli, U. (2016). Activity of the enantiomers of erythro-3-hydroxyaspartate at glutamate transporters and NMDA receptors. Journal of Neurochemistry, 136(4), 818-827. View Source
